4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-amine with diethylamino butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide shares structural similarities with other oxadiazole derivatives, such as 5-phenyl-1,3,4-oxadiazole-2-amine and 4-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)butanamide.
Uniqueness:
- The presence of the diethylamino group and the specific substitution pattern on the oxadiazole ring confer unique properties to this compound. These properties include enhanced biological activity, improved solubility, and specific interactions with molecular targets.
Properties
CAS No. |
89758-22-5 |
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Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
4-(diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H22N4O2/c1-3-20(4-2)12-8-11-14(21)17-16-19-18-15(22-16)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,17,19,21) |
InChI Key |
YNWFQFHTXMEKGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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